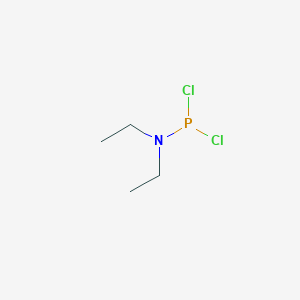

Dichlorure de diéthylphosphoramidite

Vue d'ensemble

Description

Dichloro(diethylamino)phosphine is a chemical compound used as a reagent for the preparation of diethylaminophosphine-metal complexes. It is also a critical starting material in the preparation of various phosphines, phosphoramidites, and the phosphitylation of alcohols .

Synthesis Analysis

The synthesis of Dichloro(diethylamino)phosphine involves various synthetic approaches. One of the most widely used and universal methods is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . Another method involves the reduction of Ph3P oxide with sodium, leading to its selective transformation to sodium benzo[b]phosphindol-5-ide and its derivatives .Molecular Structure Analysis

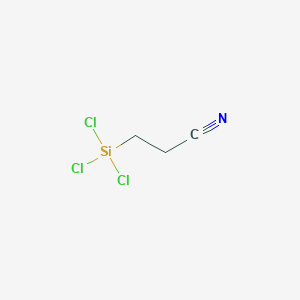

The solid-state structure of Dichloro(diethylamino)phosphine was determined by X-ray diffraction using an in situ grown single crystal . The molecule contains a total of 17 bond(s), including 7 non-H bond(s) and 2 rotatable bond(s) .Chemical Reactions Analysis

Dichloro(diethylamino)phosphine reacts violently with water . It is used as a reagent for the preparation of diethylaminophosphine-metal complexes and is a critical starting material in the preparation of various phosphines, phosphoramidites, and the phosphitylation of alcohols .Physical And Chemical Properties Analysis

Dichloro(diethylamino)phosphine is a liquid at 20°C and should be stored at 0-10°C under inert gas . It has a molecular weight of 174.00, a boiling point of 189°C, a flash point of 83°C, and a specific gravity of 1.17 .Applications De Recherche Scientifique

Synthèse de complexes métalliques

Le dichlorure de diéthylphosphoramidite est utilisé dans la préparation de complexes métalliques de diéthylaminophosphine . Ces complexes sont importants dans le domaine de la chimie de coordination et ont des applications potentielles en catalyse et en science des matériaux. La capacité du this compound à se lier à divers métaux permet la création de complexes aux propriétés uniques qui peuvent être adaptées à des réactions ou des fonctions spécifiques.

Phosphitylation des alcools

Ce composé sert de réactif pour la phosphitylation des alcools . La phosphitylation est une étape importante dans la synthèse de composés contenant du phosphore, qui sont précieux en chimie médicinale et en recherche agrochimique. Le processus implique l'introduction d'un groupe phosphityle dans une molécule organique, modifiant ainsi ses propriétés chimiques et sa réactivité.

Réaction de couplage croisé de Buchwald-Hartwig

En synthèse organique, le this compound est utilisé dans la réaction de couplage croisé de Buchwald-Hartwig . Cette réaction est un outil puissant pour la formation de liaisons carbone-azote, qui sont au cœur de la structure de nombreux composés organiques, notamment les produits pharmaceutiques, les produits agrochimiques et les polymères.

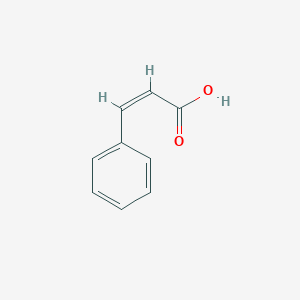

Réaction de Heck

La réaction de Heck est un autre domaine où le this compound trouve une application . C'est une méthode utilisée pour coupler les halogénures d'aryle avec les alcènes en présence d'une base et d'un catalyseur au palladium. Les produits résultants sont précieux dans la synthèse de molécules organiques complexes, telles que les produits naturels et les ingrédients pharmaceutiques actifs.

Réaction de couplage de Hiyama

Le this compound est également impliqué dans la réaction de couplage de Hiyama , qui est utilisée pour créer des liaisons carbone-carbone entre les silanes aryle ou vinyle et les halogénures ou triflates aryle ou vinyle. Cette réaction est particulièrement utile dans la synthèse des biaryles, qui sont un motif courant dans les composés pharmaceutiques.

Réaction de couplage de Negishi

Le composé est un réactif dans la réaction de couplage de Negishi , une méthode proéminente pour la formation de liaisons carbone-carbone par couplage d'halogénures d'alkyle ou d'aryle avec des composés organozinciques. Le couplage de Negishi est largement utilisé dans la synthèse de molécules organiques complexes, notamment les produits naturels et les produits pharmaceutiques.

Réaction de couplage de Sonogashira

Une autre application est dans la réaction de couplage de Sonogashira , qui est un processus de couplage croisé utilisé pour former des liaisons carbone-carbone entre les alcynes terminaux et les halogénures d'aryle ou de vinyle. Cette réaction est essentielle dans la synthèse des énynes conjugués, qui sont importants en science des matériaux et en recherche pharmaceutique.

Réaction de couplage de Suzuki-Miyaura

Enfin, le this compound est utilisé dans la réaction de couplage de Suzuki-Miyaura , une technique puissante pour la formation de composés biaryles par réaction d'halogénures d'aryle avec des acides arylboroniques. Cette réaction de couplage est très appréciée dans l'industrie pharmaceutique pour la construction d'architectures moléculaires complexes.

Mécanisme D'action

Target of Action

Diethylphosphoramidous dichloride, also known as Dichloro(diethylamino)phosphine or N-dichlorophosphanyl-N-ethylethanamine, is primarily used as a reagent for the preparation of diethylaminophosphine-metal complexes . It is also used in the phosphitylation of alcohols . Thus, its primary targets are metal ions and alcohol groups in various compounds.

Mode of Action

The compound interacts with its targets through a process known as phosphitylation. In this process, the phosphorus atom in the diethylphosphoramidous dichloride molecule forms a bond with the oxygen atom in the alcohol group of another molecule, resulting in the formation of a phosphite ester . This reaction is commonly used in the synthesis of various organic compounds.

Result of Action

The primary result of the action of diethylphosphoramidous dichloride is the formation of diethylaminophosphine-metal complexes and phosphite esters . These compounds have various applications in the field of organic synthesis.

Action Environment

The action of diethylphosphoramidous dichloride is influenced by various environmental factors. For instance, the presence of water can cause it to react and produce toxic gases . It is also reactive with oxidizing agents, bases, and active metals . Therefore, it should be stored in a cool, dry place and handled with care .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-dichlorophosphanyl-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2NP/c1-3-7(4-2)8(5)6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEMCEULJQTJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369830 | |

| Record name | Dichloro(diethylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1069-08-5 | |

| Record name | Dichloro(diethylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylphosphoramidous dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the use of dichloro(diethylamino)phosphine preferred over other phosphorus halides in certain cyclotriphosphazene syntheses?

A1: While the abstracts don't explicitly state a preference, they highlight a key difference in reactivity. When reacting with 1,3-dimethylimidazolium-2-carboxylate, dichloro(diethylamino)phosphine yields the mono-imidazolium chlorophosphine [], unlike diphenylphosphorus chloride, which forms the bis-imidazolium phosphine []. This suggests that the diethylamino group influences the reaction pathway, potentially due to electronic or steric effects. Further research is needed to fully understand these effects and optimize synthetic strategies for specific cyclotriphosphazene targets.

Q2: What synthetic challenges arise when incorporating heteroatoms into cyclotriphosphazenes, and how does dichloro(diethylamino)phosphine help overcome them?

A2: According to the research, synthesizing cyclotriphosphazenes with heteroatom substituents requires access to heteroarylphosphinamides []. The abstract mentions that a general method was developed using dichloro(diethylamino)phosphine or diethylphosphoramidic dichloride as starting materials to access these crucial precursors. This implies that the reactivity of dichloro(diethylamino)phosphine is advantageous in reactions with heteroaryl groups, facilitating the synthesis of previously inaccessible or challenging-to-obtain cyclotriphosphazenes with diverse structural features.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[G]chrysene](/img/structure/B86070.png)